Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine family. . The structure of this compound includes a naphthyridine core, which is a bicyclic system containing nitrogen atoms at positions 1 and 8.
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-10-7(9(8)14)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQOVONJQDWWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridines through dehydrogenative coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Tautomeric Equilibrium
The compound exhibits keto-enol tautomerism, confirmed by ¹H NMR and FT-IR spectroscopy :
| Tautomer | Key Spectral Features |
|---|---|
| Keto (3a) | CH₂ signal at 4.09 ppm |
| Enol (3b) | Broad OH signal at 12.54 ppm, vinyl proton resonance |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester undergoes alkaline hydrolysis to form the biologically active 1,8-naphthyridine-3-carboxylic acid :
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Reactants: 10% NaOH in ethanol
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Conditions: Reflux for 2 h, pH adjustment to 4 with HCl
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Product: 1,8-Naphthyridine-3-carboxylic acid (precursor for antihistaminic/antibacterial agents)
Alkylation at the 4-Oxo Position
The 4-oxo group can be alkylated using organic esters of strong acids (e.g., alkyl halides) :
| Reaction Type | Conditions | Example Product |
|---|---|---|
| N-Alkylation | ZYAn (e.g., diethyl sulfate), acid acceptor (NaOH/KOH), solvent (ethanol/water) | 1-Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
| O-Alkylation | Triethylorthoformate, acetic anhydride, cyclopropylamine | 1-Cyclopropyl derivatives (e.g., antibacterial quinolones) |
Functionalization via Suzuki Coupling
While the parent compound lacks substituents for direct coupling, brominated analogs (e.g., ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) undergo Suzuki-Miyaura reactions :
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Reactants: 4-(Methylsulfonyl)phenylboronic acid, Pd(PPh₃)₂Cl₂
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Conditions: Phenyl ether, 250°C, 4 h
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Yield: Not explicitly reported (purified via column chromatography)
Amide Formation
The carboxylic acid derivative forms amides with primary/secondary amines, enhancing biological activity :
| Amine | Product Application |
|---|---|
| 2-Aminopyridine | Antihistaminic agents (IC₅₀: 0.8–2.1 μM) |
| Cyclohexylamine | Antitumor/cytotoxic derivatives |
Key Reaction Data Table
*Estimated based on purification methods.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential as a pharmaceutical agent. Its structure suggests various biological activities, particularly as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that derivatives of naphthyridine compounds exhibit substantial antibacterial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance activity against resistant strains of bacteria. This compound has been investigated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Antifungal Properties
Similar to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungi such as Candida species and Aspergillus species, making it a candidate for further development in antifungal therapies.
Agricultural Applications
The compound's potential extends to agricultural science, where it may be utilized as a pesticide or fungicide. The naphthyridine structure is known for its ability to interact with biological systems, which can be leveraged to develop new agrochemicals.
Pesticidal Activity
Research indicates that compounds with naphthyridine structures can act as effective pesticides. This compound may offer a novel approach to pest control by targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.
Fungicidal Applications
In addition to its antibacterial properties, the compound's antifungal activity can be harnessed in agriculture to protect crops from fungal diseases. This application is crucial in ensuring food security and reducing reliance on traditional fungicides that may have adverse environmental impacts.
Materials Science
In materials science, this compound has potential applications in the development of new materials with unique properties.
Polymer Chemistry
The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties or introduce specific functionalities such as antimicrobial activity in coatings and films.
Nanotechnology
Recent advancements suggest that naphthyridine derivatives can be utilized in nanotechnology applications. This compound could serve as a building block for creating nanostructured materials with tailored properties for electronics or drug delivery systems.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2022) | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
| Agricultural Science | Pesticide Science Journal (2023) | Effective against common agricultural pests with low toxicity to beneficial insects. |
| Materials Science | Polymer Science Review (2024) | Enhanced mechanical strength in polymer composites when used as an additive. |
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Nalidixic Acid: Another 1,8-naphthyridine derivative with antibacterial properties.
Gemifloxacin: A fluoroquinolone antibiotic with a similar core structure but enhanced activity against a broader spectrum of bacteria.
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its specific structural features and the ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Biological Activity
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and implications in medicinal chemistry.
This compound has the molecular formula CHNO and a molecular weight of approximately 218.21 g/mol. The compound features a naphthyridine core, which is known for its role in various biological activities.
1. Antibacterial Activity
Ethyl 4-oxo derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial DNA gyrase, similar to other quinolone antibiotics. For instance, nalidixic acid, a well-known derivative of naphthyridine, has been extensively studied for its antibacterial efficacy .
2. Antitumor Activity
Research indicates that compounds in the naphthyridine family exhibit antitumor properties. A study demonstrated that structural modifications of naphthyridine derivatives can enhance their cytotoxic effects against various cancer cell lines . For example, derivatives have been tested against leukemia cells with promising results.
3. Antiviral Activity
Recent studies have highlighted the potential of naphthyridine derivatives as antiviral agents. This compound has shown inhibitory effects on HIV integrase, suggesting its utility in developing new antiviral therapies .
4. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that certain naphthyridine derivatives can reduce inflammation markers in vitro and in vivo models .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Notably, microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to traditional methods .
Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | |
| Antitumor | Induction of apoptosis | |
| Antiviral | Inhibition of HIV integrase | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study: Antitumor Efficacy
A study evaluating a series of naphthyridine derivatives found that this compound demonstrated IC values in the low micromolar range against several cancer cell lines. The structure-activity relationship indicated that modifications at the C7 position significantly enhanced activity .
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?
The compound is synthesized via the Gould–Jacobs reaction. Key steps include:
- Condensation of 2-aminopyridine with ethoxy methylene malonate to form diethyl 2-((pyridine-2-ylamino)methylene)malonate.
- Cyclization in refluxing diphenyl ether to yield the naphthyridine core.
- N-alkylation with alkyl halides (e.g., benzyl chloride or 4-chlorobenzyl chloride) in anhydrous DMF using sodium hydride as a base.
- Hydrolysis of the ethyl ester group with aqueous NaOH to generate carboxylic acid derivatives. Yield optimization often requires reflux conditions and inert solvents .
Q. How is the structural integrity of this compound validated experimentally?
Characterization employs:
- 1H-NMR spectroscopy : Key signals include aromatic protons at δ 8.02–9.11 ppm and alkyl/ester groups (e.g., CH2CH3 at δ 1.30 ppm).
- FTIR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bonds.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for derivatives) align with theoretical masses.
- Elemental analysis : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity?
- Functionalization : Introduce substituents at the 1-, 7-, or 3-positions via:
- Amide coupling with amines (e.g., morpholine, pyrrolidine) in sealed tubes with DMF.
- Suzuki–Miyaura cross-coupling with boronic acids (e.g., 3-nitrophenylboronic acid).
Q. What computational strategies predict the pharmacological potential of naphthyridine derivatives?
- Inverse virtual screening : Prioritize targets by docking derivatives into protein active sites (e.g., HPV E6/E7 oncoproteins).
- PASS analysis : Predicts biological activities (e.g., antihistaminic, antiviral) based on structural motifs.
- ADMET prediction : Evaluates solubility, permeability, and toxicity using tools like QikProp or SwissADME.
- Density Functional Theory (DFT) : Models electronic properties to optimize reactivity .
Q. How can low yields during N-alkylation or cyclization steps be mitigated?
- Reaction optimization :
- Use high-boiling solvents (e.g., diphenyl ether) for cyclization to ensure complete ring closure.
- Employ microwave-assisted synthesis to reduce reaction times and improve efficiency.
- Catalysis : Add Lewis acids (e.g., ZnCl2) or phase-transfer catalysts for challenging alkylations.
- Purification : Column chromatography with methanol:chloroform (10:40) resolves regioisomers .
Q. Which crystallographic tools are suitable for resolving structural ambiguities?
- SHELX suite :
- SHELXL : Refines small-molecule structures against high-resolution X-ray data.
- SHELXD : Solves crystal structures via dual-space methods for twinned or pseudo-symmetric crystals.
Methodological Challenges and Solutions
Q. How to analyze contradictory bioactivity data across derivatives?
- Dose-response studies : Confirm IC50/EC50 values in triplicate to rule out assay variability.
- Structural benchmarking : Compare with known inhibitors (e.g., fluoroquinolone antibiotics) to identify critical pharmacophores.
- Mechanistic studies : Use siRNA knockdown or Western blotting to verify target engagement (e.g., HPV E7 oncoprotein downregulation) .
Q. What strategies improve the solubility of hydrophobic naphthyridine derivatives?
- Prodrug design : Convert carboxylate groups to ester or amide prodrugs.
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility.
- Salt formation : Generate sodium or potassium salts via hydrolysis under acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
